N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide is a synthetic organic compound that belongs to the class of pyridotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridotriazine core: This can be achieved through cyclization reactions involving appropriate precursors such as substituted anilines and nitriles under acidic or basic conditions.
Introduction of the fluoro-phenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluoro-phenyl group is introduced to the pyridotriazine core.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(4-Chloro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide
- N-(3-(4-Methyl-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide
Uniqueness
N-(3-(4-Fluoro-phenyl)-5,7-dimethyl-pyrido(3,4-e)(1,2,4)triazin-8-yl)-acetamide is unique due to the presence of the fluoro-phenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be reflected in its reactivity, binding affinity to targets, and overall biological activity.
Properties
CAS No. |
121845-83-8 |
---|---|
Molecular Formula |
C16H14FN5O |
Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-5,7-dimethylpyrido[3,4-e][1,2,4]triazin-8-yl]acetamide |
InChI |
InChI=1S/C16H14FN5O/c1-8-13(19-10(3)23)15-14(9(2)18-8)20-16(22-21-15)11-4-6-12(17)7-5-11/h4-7H,1-3H3,(H,19,23) |
InChI Key |
UUMOUDRURDEIED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=N1)C)NC(=O)C)N=NC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.